molecular formula C19H17F3N4O3S2 B2514883 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932963-59-2

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2514883
CAS RN: 932963-59-2
M. Wt: 470.49
InChI Key: IECJAVZCRRFAEW-UHFFFAOYSA-N
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Description

The compound "2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components such as 1,3,4-thiadiazole. The presence of a trifluoromethyl group and a methoxy substituent suggests potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves linear synthesis methods, where various substituents are added to a core structure. For example, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized by techniques such as LCMS, IR, and NMR spectroscopies . Similar synthetic strategies could be applied to the compound , with the synthesis of the 1,3,4-thiadiazole core followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds often features planar and non-planar arrangements of different moieties. For instance, in one synthesized compound, the planes of the acetamide and 1,3,4-thiadiazole units are twisted, and there are specific intermolecular interactions such as hydrogen bonds and hypervalent interactions . These structural features can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Compounds containing 1,3,4-thiadiazole units can undergo various chemical reactions. For example, thiosemicarbazide derivatives can be cyclized with different aromatic carboxylic acids to form thiadiazoles with potential antimicrobial and anticancer activities . The reactivity of the thiadiazole and acetamide groups in the compound of interest would be key to its chemical behavior and potential as a lead compound in drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. For instance, the presence of a methoxy group can influence the solubility and the electron distribution within the molecule, while the trifluoromethyl group can affect the compound's lipophilicity and metabolic stability. The melting points, solubility, and stability of similar compounds are characterized using spectroscopic methods and related analytical techniques .

Scientific Research Applications

Synthesis and Chemical Applications

Compounds containing thiadiazole moieties, similar to the structure mentioned, are often synthesized for their unique chemical properties and potential applications. For instance, the preparation of compartmental ligands derived from acetazolamide and their complexes with cobalt(III) showcases the compound's utility in coordination chemistry and potential catalytic applications (Crane et al., 2004). These complexes are studied for their structure and potential as functional materials or in catalysis.

Antimicrobial and Anticancer Activities

Derivatives of thiadiazole, similar to the query compound, have been synthesized and evaluated for their biological activities. Novel compounds with thiadiazole rings have shown promise as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu-Hashem et al., 2020). Additionally, certain thiadiazole derivatives exhibit potent anticancer properties, highlighting the potential therapeutic applications of such compounds (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S2/c1-11-24-25-18(31-11)30-10-14-7-15(27)16(29-2)8-26(14)9-17(28)23-13-5-3-4-12(6-13)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJAVZCRRFAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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